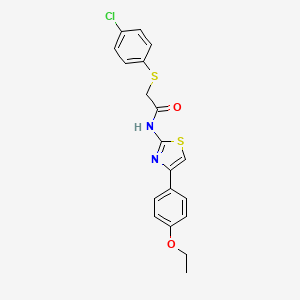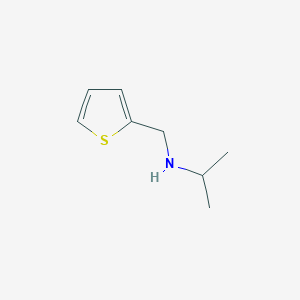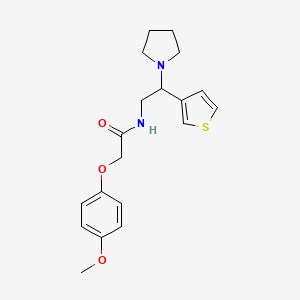
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a compound that has attracted significant interest from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Research into thiazolyl and oxazolyl derivatives, closely related to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, reveals their potential applications as anti-inflammatory agents. For instance, compounds like 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles have demonstrated significant anti-inflammatory activity in albino rats, indicating the potential of related compounds in mitigating inflammation-related conditions (Singh, Bhati, & Kumar, 2008).
Anticonvulsant Properties
The compound and its analogs have shown promising results in the field of anticonvulsant medication. Studies indicate that certain thiazole incorporated arylalkylazoles, structurally related to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, have been effective in controlling seizures in animal models, suggesting potential applications in epilepsy therapy. These compounds conform to Lipinski's rule of five and possess favorable physicochemical properties for CNS-drugs, making them potentially promising agents for epilepsy therapy (Ahangar et al., 2011).
Radiomodulatory Effects
A study on quinazolinone derivatives, which share a core structure with 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, identified certain compounds with potential as radiomodulatory agents. These compounds have shown the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a classical target for transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), and could potentially mitigate the damaging effects of gamma radiation, suggesting their utility in radiation therapy or protection (Soliman et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXFRSFEAMOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)


![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)
![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)


![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)